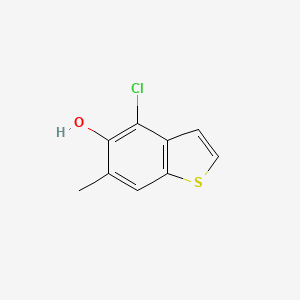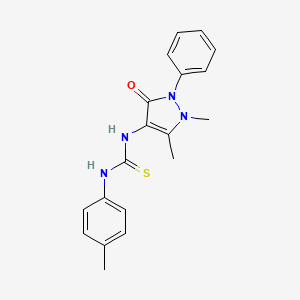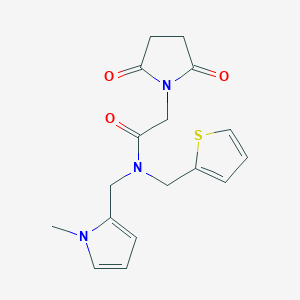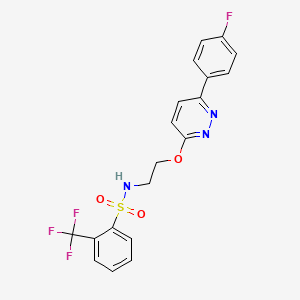
4-(furan-2-carbonyl)-7-phenyl-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include studying its reactivity with various reagents and under different conditions .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis A significant application of Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives is in catalysis and organic synthesis. In one study, these compounds underwent smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This method is noted for its low catalyst loading and fast reaction times, making it an efficient approach for synthesizing complex heterocyclic compounds (B. Reddy et al., 2012).
Medicinal Chemistry In the realm of medicinal chemistry, Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives have been explored for their biological activities. For instance, their protein tyrosine kinase inhibitory activity has been investigated, with several derivatives exhibiting promising activities comparable to or even better than reference compounds. These findings could contribute to the development of new therapeutic agents targeting protein tyrosine kinases, which are crucial in the regulation of cell signaling pathways involved in cancer progression and other diseases (Feilang Zheng et al., 2011).
Materials Science Another application area is materials science, where these compounds' potential in synthesizing novel materials has been explored. For example, furan-2-yl(phenyl)methanone derivatives have been used in the selective hydrogenation of furfural and levulinic acid over specific catalysts, demonstrating high selectivity and efficiency. This research contributes to the development of sustainable processes for producing bio-based chemicals and fuels from renewable resources (Zhi‐Xin Li et al., 2020).
Chemical Synthesis of Heterocyclic Compounds The synthesis of complex heterocyclic compounds is another critical area where Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives have been utilized. These derivatives have been involved in the synthesis of trans-4,5-disubstituted cyclopentenones, demonstrating the versatility of furan derivatives in facilitating diverse chemical transformations. This research underscores the importance of furan derivatives in organic synthesis, offering pathways to a wide array of cyclic compounds with potential applications in various fields (B. Reddy et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their effects on lung carcinoma cell lines .
Mode of Action
It’s known that similar compounds exhibit cytotoxic effects towards lung cancer cell lines . The cytotoxic effect of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Similar compounds have been found to affect apoptosis in lung cancer cell lines .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects towards lung cancer cell lines .
Safety and Hazards
Eigenschaften
IUPAC Name |
furan-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(14-7-4-11-19-14)17-9-8-15(20-12-10-17)13-5-2-1-3-6-13/h1-7,11,15H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUPZKHYCEOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)
![N-(2-chloro-4-methylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2728521.png)

![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)
![3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2728525.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)
